3,4-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
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Overview
Description
3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound belonging to the class of benzofurochromenones. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a chromenone core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethylphenol with suitable aldehydes or ketones in the presence of a catalyst can lead to the formation of the desired benzofurochromenone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzofurochromenones, dihydro derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromenone core and exhibit various biological activities.
Benzofurans: Compounds with a benzofuran moiety, which also show diverse chemical reactivity and biological properties.
Chromones: These compounds have a chromone core and are known for their therapeutic potential.
Uniqueness
What sets 3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one apart is its unique fused ring structure, which combines the features of both benzofurans and chromones. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3,4-dimethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-9-10(2)17(18)20-15-8-16-13(7-12(9)15)11-5-3-4-6-14(11)19-16/h7-8H,3-6H2,1-2H3 |
InChI Key |
YVFHNCKKWVVUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)C |
Origin of Product |
United States |
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